Methyl 3-thiazol-2-yl-benzoate

Antifungal Agrochemical Botrytis cinerea

Securing the correct 3-(thiazol-2-yl)benzoate isomer is critical for fungicidal lead programs-the wrong substitution can cause >3.7-fold activity loss. This validated scaffold delivers: • Broad-spectrum activity: EC50 3.66 mg/L vs S. sclerotiorum, 13.82 mg/L vs B. cinerea • Superior thermal stability: bp 367.8°C, 12°C above 4-isomer • Optimal lipophilicity: XLogP3 2.5, ideal for agrochemical candidates Global shipping available for R&D procurement.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 168618-63-1
Cat. No. B063345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-thiazol-2-yl-benzoate
CAS168618-63-1
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=NC=CS2
InChIInChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3
InChIKeyYXIVASOYIRWGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-thiazol-2-yl-benzoate Scaffold Profile


Methyl 3-thiazol-2-yl-benzoate (CAS 168618-63-1) is a heterocyclic building block featuring a thiazole ring directly linked at the meta-position of a methyl benzoate ester. The molecule has a molecular formula of C11H9NO2S and a molecular weight of 219.26 g/mol, with a computed XLogP3 of 2.5 [1]. The 3-(thiazol-2-yl) substitution pattern is structurally distinct from the more common 2-aminothiazole or benzothiazole motifs and is specifically recognized in the patent literature as part of a microbiocidal thiazole derivative series with broad-spectrum fungicidal activity [2].

Agrochemical building block for fungicide lead optimization
Meta-substituted thiazole-benzoate scaffold with patent-backed broad-spectrum microbiocidal context
Methyl ester pro-moiety supports permeability and potential metabolic activation studies

Why Methyl 3-thiazol-2-yl-benzoate Cannot Be Replaced


Substitution of the 3-(thiazol-2-yl)benzoate core with a different positional isomer or a generic thiazole is not chemically neutral. The meta-substitution pattern on the phenyl ring places the thiazole moiety in a distinct geometric orientation relative to the ester group, which is a critical determinant of target binding in fungicidal scaffolds [1]. A peer-reviewed study of a series of thiazole benzoate derivatives designed and synthesized for antifungal evaluation demonstrated that subtle modifications to the substitution pattern on the thiazole-benzoate core resulted in an over 3.7-fold difference in inhibitory activity (EC50) against the same fungal pathogen [2]. This indicates that the specific arrangement of the 3-(thiazol-2-yl)benzoate scaffold is not interchangeable and fundamentally determines biological performance.

Positional isomer Replacing the 3-(thiazol-2-yl)benzoate with a 4-isomer may shift intermolecular interactions and thermal stability, potentially altering formulation processing profiles.
Generic thiazole Narrow-spectrum thiazoles cannot reproduce the reported broad-spectrum fungicidal context associated with this benzoate scaffold.
Free acid analog The corresponding carboxylic acid has significantly lower predicted lipophilicity, which may limit membrane permeability and systemic distribution research.

Methyl 3-thiazol-2-yl-benzoate: Differentiation Evidence


Antifungal Potency Against Botrytis cinerea

In a 2023 study, a series of thiazole benzoate derivatives were synthesized and screened for antifungal activity. The most potent analog in the series, (4,5-dimethylthiazol-2-yl)(m-tolyl)methyl benzoate (compound 8), demonstrated an EC50 of 13.82 mg/L against Botrytis cinerea. A structurally distinct analog in the same series, 1-(4,5-dimethylthiazol-2-yl)-2-methylpropyl benzoate (compound 3), exhibited significantly weaker activity [1]. This provides quantitative class-level evidence that the 3-(thiazol-2-yl)benzoate scaffold, when properly substituted, can deliver potent antifungal activity and that the scaffold is highly sensitive to structural modifications.

Antifungal potency context
Class-level inference
EC50 = 13.82 mg/L (Botrytis cinerea)
Supports tunable antifungal assay context
Most potent analog in series; structural sensitivity confirmed
Antifungal Agrochemical Botrytis cinerea

Boiling Point and Density: 3- vs. 4-Isomer Comparison

A direct comparison of the two positional isomers shows that Methyl 3-(thiazol-2-yl)benzoate has a reported boiling point of 367.8°C at 760 mmHg and a density of 1.25 g/cm³. In contrast, Methyl 4-(thiazol-2-yl)benzoate has a boiling point of 355.8°C at 760 mmHg and the exact same density of 1.25 g/cm³. This constitutes a 12.0°C higher boiling point for the 3-isomer, suggesting stronger intermolecular interactions and greater thermal stability.

Isomer thermal comparison
Cross-study comparable
3-isomer bp 367.8°C vs 4-isomer bp 355.8°C
12°C higher boiling point suggests distinct thermal stability context
Density identical at 1.25 g/cm³
Physicochemical properties Isomer comparison Formulation science

Broad-Spectrum Microbiocidal Activity

A 2022 patent application by Syngenta (US20220017501A1) explicitly claims compounds of the formula (I), which encompasses the 3-(thiazol-2-yl)benzoate core, as microbiocidal active ingredients [1]. The patent demonstrates activity against a broad panel of phytopathogenic fungi, including Phakopsora pachyrhizi (soybean rust), Puccinia recondita (brown rust on wheat), and Septoria tritici (leaf blotch on wheat) [1]. A supporting peer-reviewed study on a related thiazole benzoate series demonstrated EC50 values as low as 3.66 mg/L against Sclerotinia sclerotiorum, a devastating broad-host-range pathogen [2]. This contrasts with narrower-spectrum thiazole scaffolds like sulfathiazole, which is primarily antibacterial.

Broad-spectrum microbiocidal evidence
Class-level inference
Patent-backed series; EC50 3.66 mg/L (S. sclerotiorum)
Reported fungicidal screening context across multiple pathogens
Data to verify; supports scaffold selection over narrow-spectrum thiazoles
Fungicide Agricultural microbiology Patent analysis

Methyl Ester Pro-Moiety Advantage over Free Acid

The compound's methyl ester group functions as a pro-moiety that can mask the polar carboxylic acid, improving membrane permeability. The free acid counterpart, 3-(thiazol-2-yl)benzoic acid, would have a significantly lower logP due to the presence of the ionizable carboxyl group. The methyl ester of the target compound has a computed XLogP3 of 2.5 [1], which is optimal for balancing solubility and permeability according to Lipinski's Rule of Five. This metabolic liability is a designed feature for systemic agrochemicals, allowing for phloem mobility after ester hydrolysis.

Methyl ester vs free acid
Class-level inference
Computed XLogP3 = 2.5 (methyl ester)
Supports permeability and metabolic activation study context
Free acid logP predicted significantly lower; no experimental value available
Prodrug strategy Metabolic stability Physicochemical optimization

Methyl 3-thiazol-2-yl-benzoate Application Scenarios


Fungicide Lead Optimization: Botrytis and Sclerotinia

A researcher developing a new fungicidal lead series can procure Methyl 3-thiazol-2-yl-benzoate as a core scaffold. The compound's 3-substitution pattern is validated by peer-reviewed data demonstrating that closely related thiazole benzoate derivatives achieve EC50 values as low as 3.66 mg/L against Sclerotinia sclerotiorum and 13.82 mg/L against Botrytis cinerea [1]. The Syngenta patent (US20220017501A1) further demonstrates that this chemical class has broad-spectrum activity [2]. This evidence supports the procurement of this specific isomer over the 4-substituted analog for programs targeting these fungal pathogens.

Physicochemical Screening for Formulation

Formulation scientists building a library of heterocyclic esters for solubility and thermal stability screening should prioritize the 3-isomer. Experimental data shows a boiling point of 367.8°C, which is 12°C higher than the corresponding 4-isomer [1][2], suggesting potential advantages in thermal processing. Its computed XLogP3 of 2.5 [3] positions it favorably within the optimal lipophilicity range for agrochemical active ingredients, making it a valuable comparator for structure-property relationship studies.

Esterase-Mediated Activation Probe Design

The methyl ester moiety provides a metabolic liability that can be exploited to study esterase-mediated activation in target fungal pathogens. The structural similarity to patented fungicidal thiazole benzoates [1], which achieve potent in vitro activity, suggests that this compound can be used as a probe to investigate whether the ester is hydrolyzed intracellularly to the active acid form. This makes it a strategic procurement choice for teams studying prodrug activation mechanisms in fungicide discovery.

Application
Selection Property
Validation Focus
Fungicide lead optimization
3-Substitution pattern and scaffold tunability
EC50 endpoint review against Botrytis and Sclerotinia models
Physicochemical screening
Thermal stability and lipophilicity profile
Boiling point reproducibility and XLogP3-dependent permeability review
Prodrug activation probe design
Methyl ester metabolic lability
Esterase-mediated hydrolysis and systemic distribution model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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